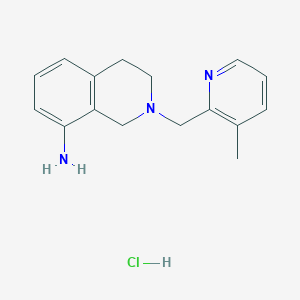
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring fused with a tetrahydroisoquinoline moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes alkylation to introduce the methyl group at the 2-position.
Cyclization: The alkylated pyridine is then subjected to cyclization reactions to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and are known for their biological activities.
Tetrahydroisoquinoline Derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.
Uniqueness
What sets 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride apart is its unique combination of the pyridine and tetrahydroisoquinoline rings, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C16H20ClN3 |
|---|---|
分子量 |
289.80 g/mol |
IUPAC名 |
2-[(3-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3.ClH/c1-12-4-3-8-18-16(12)11-19-9-7-13-5-2-6-15(17)14(13)10-19;/h2-6,8H,7,9-11,17H2,1H3;1H |
InChIキー |
VVRZDRULWODNHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CN2CCC3=C(C2)C(=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)
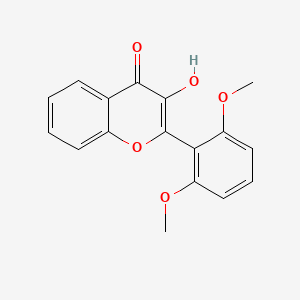
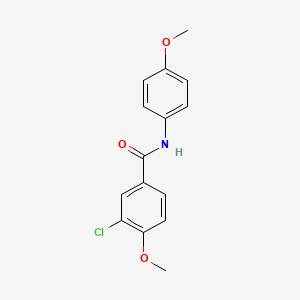

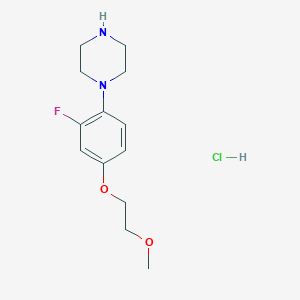
![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)



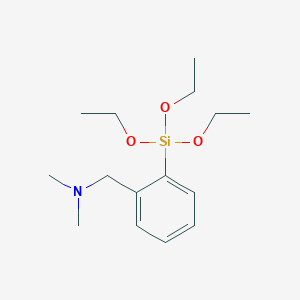
![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
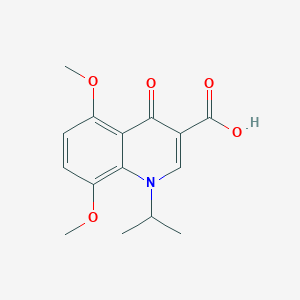

![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
